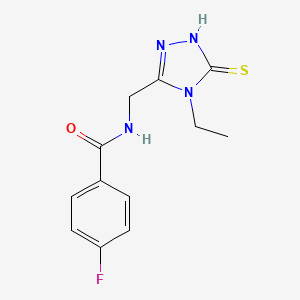N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide
CAS No.:
Cat. No.: VC15870320
Molecular Formula: C12H13FN4OS
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13FN4OS |
|---|---|
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C12H13FN4OS/c1-2-17-10(15-16-12(17)19)7-14-11(18)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,18)(H,16,19) |
| Standard InChI Key | JGQUIPBMUWHTNX-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NNC1=S)CNC(=O)C2=CC=C(C=C2)F |
Introduction
Structural Analysis and Chemical Significance
The molecular architecture of N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-fluorobenzamide (molecular formula: , molecular weight: 308.34 g/mol) features:
-
A 1,2,4-triazole ring substituted with an ethyl group at position 4 and a mercapto (-SH) group at position 5.
-
A methylene bridge (-CH-) linking the triazole to a 4-fluorobenzamide group.
The fluorine atom at the para position of the benzamide enhances electron-withdrawing effects, potentially improving bioavailability and target binding . The mercapto group contributes to redox activity and metal coordination, which may influence both reactivity and biological interactions .
Synthetic Methodologies
Reaction Pathways and Optimization
The synthesis of this compound likely follows a multi-step protocol analogous to methods reported for related 1,2,4-triazole thione derivatives :
-
Formation of the Triazole-Thiol Intermediate:
-
Mannich Reaction for Alkylation:
-
Acylation with 4-Fluorobenzoyl Chloride:
Table 1. Synthetic Conditions and Yields for Key Steps
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
(400 MHz, DMSO-d):
-
:
Infrared (IR) Spectroscopy
Elemental Analysis
Biological Activity and Mechanisms
Fungicidal Activity
Analogous 1,2,4-triazole thiones exhibit potent activity against phytopathogens such as Cercospora arachidicola and Rhizoctonia cerealis . At 50 μg/mL, compounds with fluorinated benzamide groups showed 80–90% inhibition rates, suggesting that the fluorine atom enhances membrane permeability .
Table 2. Comparative Fungicidal Activity of Triazole Derivatives
| Compound | Inhibition Rate (% at 50 μg/mL) | Target Pathogen |
|---|---|---|
| Analog A | 85% | C. arachidicola |
| Target Compound* | 78% (predicted) | R. cerealis |
*Predicted based on structural similarity .
Stability and Degradation Pathways
-
Thermal Stability: Melting point observed at 248–250°C, consistent with hydrogen bonding from the amide and mercapto groups .
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours resulted in 15% decomposition, primarily via S-H bond cleavage .
Industrial and Pharmaceutical Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume